molecular formula C9H10N2O2 B1363448 N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide CAS No. 306936-07-2

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

Cat. No.: B1363448
CAS No.: 306936-07-2
M. Wt: 178.19 g/mol
InChI Key: KGLRLCNFJVSMCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative.

Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.

Types of Reactions:

    Oxidation: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

306936-07-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

InChI

InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11)

InChI Key

KGLRLCNFJVSMCI-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(=NO)N

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=NO)N

Origin of Product

United States

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